2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 3-methoxyphenyl substituent at the 5-position of the 1,2,4-triazole ring and a 3,4-dimethoxyphenyl group attached to the acetamide nitrogen. Its structure combines a sulfur-linked triazole core with methoxy-substituted aromatic moieties, which are critical for modulating pharmacological properties such as anti-inflammatory, anti-exudative, or antiproliferative activities . The methoxy groups enhance lipophilicity and may influence receptor binding through hydrophobic interactions or hydrogen bonding .

Properties
Molecular Formula |
C19H21N5O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O4S/c1-26-14-6-4-5-12(9-14)18-22-23-19(24(18)20)29-11-17(25)21-13-7-8-15(27-2)16(10-13)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
InChI Key |
UOJYXODIPFKHHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the amino group with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.
Medicine: It has been investigated for its potential use as a pharmaceutical agent due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl groups can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazole ring, acetamide nitrogen, or aryl groups. These variations significantly impact biological activity, solubility, and pharmacokinetics. Below is a detailed comparison:
Structural Analogs and Substituent Variations
Pharmacological Activity Comparison
- Anti-Exudative Activity : The target compound (10 mg/kg) demonstrated comparable efficacy to diclofenac sodium (8 mg/kg) in reducing inflammation in murine models, likely due to the synergistic effects of methoxy groups enhancing lipid membrane interaction . In contrast, the dichlorophenyl analog () showed lower efficacy at the same dose, possibly due to reduced solubility .
- Receptor Affinity : The pyridyl-substituted analog () exhibited weaker binding to cyclooxygenase-2 (COX-2) compared to the target compound, as predicted by molecular docking studies. This was attributed to fewer hydrophobic interactions (11 vs. 14 predicted for the target compound) .
Drug-Like Parameters
| Parameter | Target Compound | 3,4-Dichlorophenyl Analog () | Pyridyl Analog () |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.5 | 1.9 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.04 | 0.25 |
| Polar Surface Area (Ų) | 98 | 85 | 112 |
The target compound’s balanced logP and moderate solubility arise from its methoxy groups, which provide hydrophobicity without extreme electron withdrawal. The dichlorophenyl analog’s higher logP correlates with lower solubility, limiting bioavailability .
Key Research Findings
Anti-Inflammatory Optimization : The 3,4-dimethoxyphenyl group in the target compound enhances COX-2 inhibition by 18% compared to its 3-methoxyphenyl counterpart, as shown in enzymatic assays .
Synthetic Feasibility : The compound’s synthesis achieves an 80% yield under mild conditions, superior to the 65% yield of the dichlorophenyl analog, which requires harsher reagents .
Toxicity Profile : Acute toxicity studies in rats (LD₅₀ = 320 mg/kg) indicate a safer profile than the pyridyl analog (LD₅₀ = 210 mg/kg), likely due to reduced metabolic oxidation of methoxy groups .
Biological Activity
The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including enzyme inhibition, antibacterial effects, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.37 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, and a thioether linkage that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O2S |
| Molecular Weight | 341.37 g/mol |
| CAS Number | 585562-87-4 |
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains. The compound has been evaluated for its activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Screening
In a recent study, derivatives of triazole were synthesized and tested for antibacterial activity. The results indicated moderate to strong inhibition against Salmonella typhi and Bacillus subtilis. The most active compounds showed IC50 values ranging from 0.63 to 6.28 µM, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly its effect on acetylcholinesterase (AChE) and urease.
Acetylcholinesterase Inhibition Assay
The AChE inhibitory activity was determined using a spectrophotometric method. The results demonstrated that the synthesized compounds exhibited varying degrees of inhibition, with some showing an IC50 value as low as 2.14 µM . This suggests that the compound may be effective in treating conditions like Alzheimer's disease by increasing acetylcholine levels in synaptic clefts.
Urease Inhibition
Urease inhibitors are of particular interest due to their potential in treating urinary tract infections and other related conditions. The compound displayed strong inhibitory activity against urease, further emphasizing its therapeutic potential .
Summary of Biological Activities
| Activity Type | Result |
|---|---|
| Antibacterial Activity | Moderate to strong |
| AChE Inhibition | IC50 as low as 2.14 µM |
| Urease Inhibition | Strong activity |
| Anticancer Potential | Promising (needs further study) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
